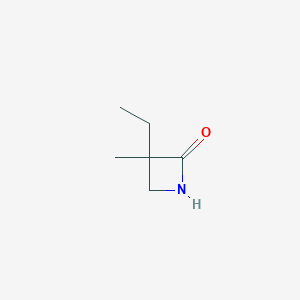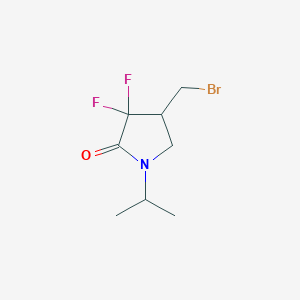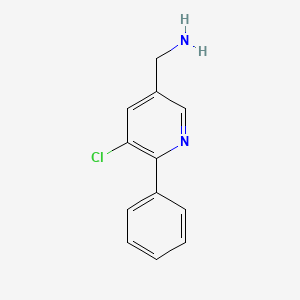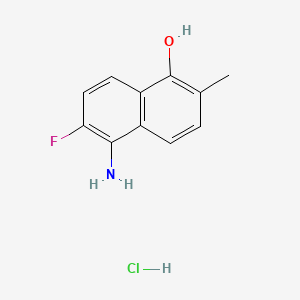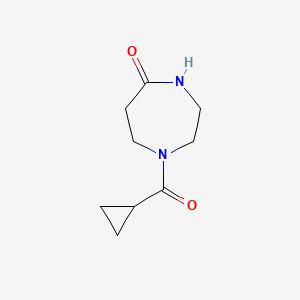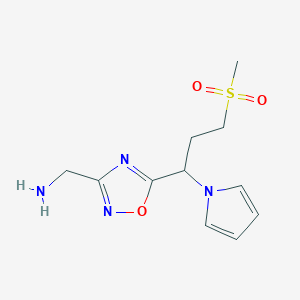
(5-(3-(methylsulfonyl)-1-(1H-pyrrol-1-yl)propyl)-1,2,4-oxadiazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5-(3-(methylsulfonyl)-1-(1H-pyrrol-1-yl)propyl)-1,2,4-oxadiazol-3-yl)methanamine is a complex organic molecule featuring a combination of functional groups, including a pyrrole ring, an oxadiazole ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-(methylsulfonyl)-1-(1H-pyrrol-1-yl)propyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Introduction of the methylsulfonyl group: This step involves the sulfonylation of the pyrrole ring using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Construction of the oxadiazole ring: This can be done through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final assembly: The final step involves coupling the pyrrole and oxadiazole intermediates under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5-(3-(methylsulfonyl)-1-(1H-pyrrol-1-yl)propyl)-1,2,4-oxadiazol-3-yl)methanamine: can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the oxadiazole ring would produce amine derivatives.
Scientific Research Applications
(5-(3-(methylsulfonyl)-1-(1H-pyrrol-1-yl)propyl)-1,2,4-oxadiazol-3-yl)methanamine: has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5-(3-(methylsulfonyl)-1-(1H-pyrrol-1-yl)propyl)-1,2,4-oxadiazol-3-yl)methanamine would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
(5-(3-(methylsulfonyl)-1-(1H-pyrrol-1-yl)propyl)-1,2,4-oxadiazol-3-yl)methanamine: can be compared with other compounds that have similar structural features:
Pyrrole derivatives: Compounds like pyrrole-2-carboxylic acid and N-methylpyrrole have similar pyrrole rings but differ in their functional groups.
Oxadiazole derivatives: Compounds such as 1,2,4-oxadiazole-5-carboxylic acid and 3,5-dimethyl-1,2,4-oxadiazole share the oxadiazole ring but have different substituents.
Methylsulfonyl derivatives: Compounds like methylsulfonylmethane (MSM) and methylsulfonylbenzene have the methylsulfonyl group but differ in their overall structure.
The uniqueness of This compound lies in the combination of these functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N4O3S |
|---|---|
Molecular Weight |
284.34 g/mol |
IUPAC Name |
[5-(3-methylsulfonyl-1-pyrrol-1-ylpropyl)-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C11H16N4O3S/c1-19(16,17)7-4-9(15-5-2-3-6-15)11-13-10(8-12)14-18-11/h2-3,5-6,9H,4,7-8,12H2,1H3 |
InChI Key |
NZLRGBDUHYNWBI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCC(C1=NC(=NO1)CN)N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate](/img/structure/B14885427.png)
![3-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14885428.png)

![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14885440.png)
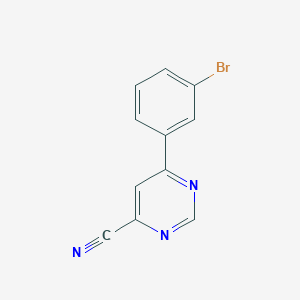
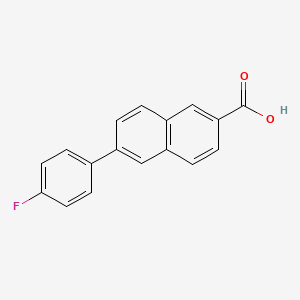
![2-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885461.png)
![3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B14885467.png)
